

A Geochemical Comparison of Earthly and Alien Olivine: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oliverine*

Cat. No.: *B1261499*

[Get Quote](#)

An in-depth analysis of the geochemical signatures that differentiate terrestrial olivine from its extraterrestrial counterparts, providing key data and methodologies for researchers in geochemistry, planetary science, and materials science.

Olivine, a magnesium iron silicate ($(\text{Mg},\text{Fe})_2\text{SiO}_4$), is a fundamental mineral in the study of planetary formation and differentiation.^[1] It is a primary component of the Earth's upper mantle and is also abundantly found in a variety of extraterrestrial materials, including meteorites, micrometeorites, and on the surfaces of asteroids and other planetary bodies.^[1] The geochemical composition of olivine serves as a powerful tracer, offering insights into the distinct petrogenetic processes and formational environments of its origin. This guide provides a comparative overview of the geochemistry of terrestrial and extraterrestrial olivine, supported by quantitative data and detailed experimental protocols.

Elemental Composition: A Tale of Two Origins

The elemental composition of olivine, particularly its major and trace element abundances, reveals significant differences between terrestrial and extraterrestrial samples. These variations are a direct consequence of the diverse geological settings and formational histories.

Terrestrial Olivine: Typically found in mafic and ultramafic igneous rocks such as basalts and peridotites, terrestrial olivine's composition is governed by processes within the Earth's mantle and crust.^[1] Olivine in mantle xenoliths, for instance, provides a direct sample of the Earth's upper mantle and is characterized by high forsterite (Fo , Mg_2SiO_4) content, typically ranging from Fo_{89} to Fo_{94} .^[2] Olivine in basalts, having crystallized from magmas that have undergone

various degrees of differentiation, often exhibits a wider range of Fo content and different trace element signatures.^[3]

Extraterrestrial Olivine: The composition of olivine from meteorites and other extraterrestrial sources is remarkably diverse, reflecting the heterogeneity of the early solar system. Chondritic meteorites, which are primitive materials from the asteroid belt, contain olivine with a broad range of compositions.^[4] For example, olivine in R chondrites is notably ferroan (rich in the fayalite component, Fe_2SiO_4).^[4] In contrast, pallasite meteorites, which are thought to originate from the core-mantle boundary of differentiated asteroids, contain large, gem-quality olivine crystals embedded in an iron-nickel matrix.^[5] Martian meteorites also contain olivine, providing insights into the magmatic processes on Mars.^[6]

The following tables summarize the key quantitative differences in the elemental composition of terrestrial and extraterrestrial olivine.

Table 1: Major Element Composition of Terrestrial and Extraterrestrial Olivine (wt%)

Source	Forsterite (Fo)			
	Content (mol%)	FeO (wt%)	MgO (wt%)	SiO ₂ (wt%)
Terrestrial				
Mantle Xenoliths (Damaping Basalt)[2]	~91	7.92 - 9.70	46.61 - 50.98	39.53 - 41.79
Hainan Basalts[3]	Variable	Variable	Variable	Variable
Extraterrestrial				
R Chondrites (Rumuruti)[4]	Fa _{37.0-42.6} (Fo _{57.4-63.0})	~33 - 38	~32 - 36	~35 - 37
Pallasites[5]	Variable (often high Fo)	Variable	Variable	Variable
Martian Meteorites (NWA 7397)[7]	~60	~35	~30	~35

Table 2: Selected Trace Element Composition of Terrestrial and Extraterrestrial Olivine (ppm)

Element	Terrestrial (Mantle Xenoliths, Diampling)[2]	Extraterrestrial (Martian Meteorite NWA 7397)[7]
Ni	3081.66 - 3404.04	200 - 600
Mn	-	4500 - 7500
Co	143.87 - 151.51	-
Cr	-	-
Ca	200 - 1100	-
Al	0 - 500	<100 - 500
Ti	3.91 - 37.46	-
V	0.40 - 8.11	-
Sc	2.30 - 3.20	-

Isotopic Signatures: Fingerprinting Planetary Origins

Isotopic analysis, particularly of oxygen and iron, provides some of the most compelling evidence for distinguishing between terrestrial and extraterrestrial olivine.

Oxygen Isotopes: The oxygen isotopic composition of a material is a fundamental tracer of its origin within the solar system. Terrestrial materials, including olivine, fall on a single mass-dependent fractionation line. In contrast, extraterrestrial materials exhibit a wide range of oxygen isotopic compositions that deviate from the terrestrial fractionation line, indicating their formation from isotopically distinct reservoirs in the early solar nebula.[8][9] For instance, olivine in the Allende meteorite shows significant variations in oxygen isotopes, with some grains being enriched in ^{16}O compared to terrestrial olivine.[10][11]

Iron Isotopes: The isotopic composition of iron in olivine can also be used to trace planetary differentiation processes. For example, the segregation of an iron-rich core in a planetary body can lead to isotopic fractionation of iron in the remaining silicate mantle, which is then reflected in the composition of olivine.[12]

Experimental Protocols

Accurate and precise geochemical analysis of olivine is paramount for comparative studies.

The following are detailed methodologies for key analytical techniques.

Electron Probe Microanalysis (EPMA) for Major and Minor Elements

EPMA is a widely used technique for obtaining quantitative chemical analyses of small areas of a sample.[\[13\]](#)

Sample Preparation:

- Olivine grains are mounted in an epoxy resin puck.
- The mount is ground and polished using a series of progressively finer abrasive materials (e.g., silicon carbide papers, diamond pastes) to achieve a flat, mirror-like surface.
- The polished mount is cleaned ultrasonically in deionized water and ethanol.
- A thin conductive coating of carbon is applied to the surface using a carbon coater to prevent charging under the electron beam.[\[14\]](#)

Analytical Conditions:

- Instrument: Electron Probe Microanalyzer (e.g., JEOL JXA-8230).
- Accelerating Voltage: 15-20 kV.
- Beam Current: 10-20 nA.[\[9\]](#)
- Beam Diameter: 1-5 μm .[\[14\]](#)
- Standards: Well-characterized natural and synthetic minerals (e.g., San Carlos olivine, diopside, chromite) are used for calibration.
- Data Acquisition: X-ray intensities for each element are measured on both the sample and standards.

- Data Correction: Raw X-ray intensities are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to obtain accurate elemental concentrations.[9]

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements

LA-ICP-MS is a powerful technique for in-situ trace element analysis at high spatial resolution and low detection limits.[1]

Sample Preparation:

- Sample preparation is similar to that for EPMA, requiring a polished, clean surface.

Analytical Conditions:

- Instrument: A laser ablation system coupled to an ICP-MS (e.g., ArF excimer laser with an Agilent 7700x ICP-MS).
- Laser Spot Size: 30-100 μm , depending on the size of the olivine grains and the desired spatial resolution.[7]
- Laser Fluence: 3-5 J/cm^2 .[7]
- Repetition Rate: 5-10 Hz.[7]
- Carrier Gas: Helium is used to transport the ablated aerosol from the laser cell to the ICP-MS.[1]
- Internal Standard: An element with a known and homogeneous concentration in the olivine (e.g., ^{29}Si) is used to correct for variations in ablation yield and instrument sensitivity.
- External Standard: A certified reference material with a similar matrix to olivine (e.g., NIST SRM 610/612 glass, USGS basaltic glasses) is used for calibration.[7]
- Data Acquisition: Time-resolved analysis of the ablated signal is performed, allowing for the selection of stable signal intervals for integration.

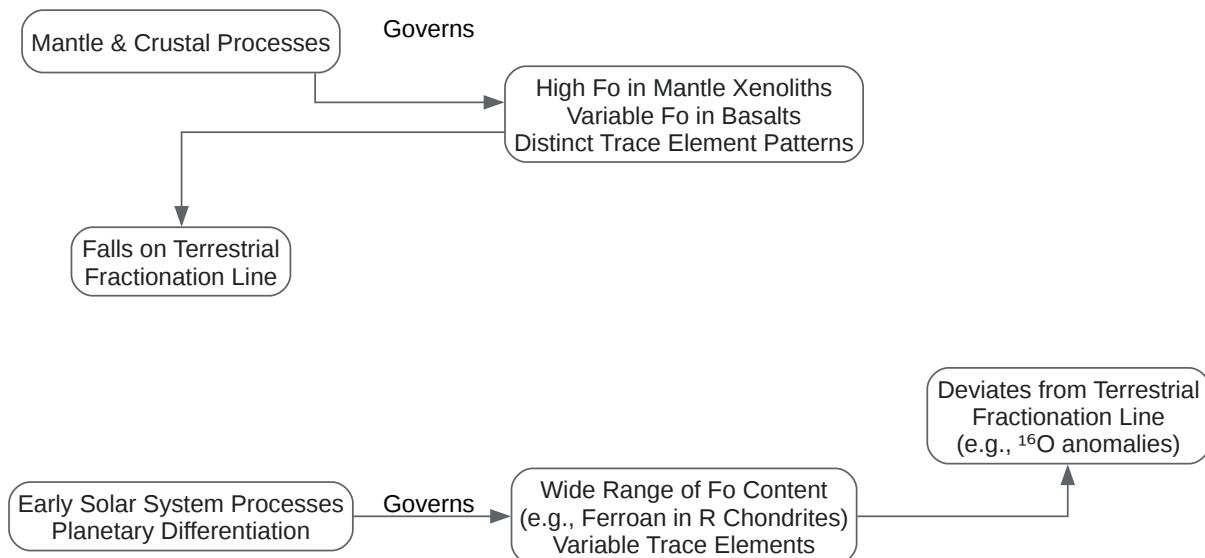
- Data Reduction: Raw count rates are processed using specialized software to calculate trace element concentrations, correcting for background, internal standard, and external standard response.

Secondary Ion Mass Spectrometry (SIMS) for Isotopic Analysis

SIMS is the primary technique for high-precision, in-situ isotopic analysis of minerals.[\[8\]](#)

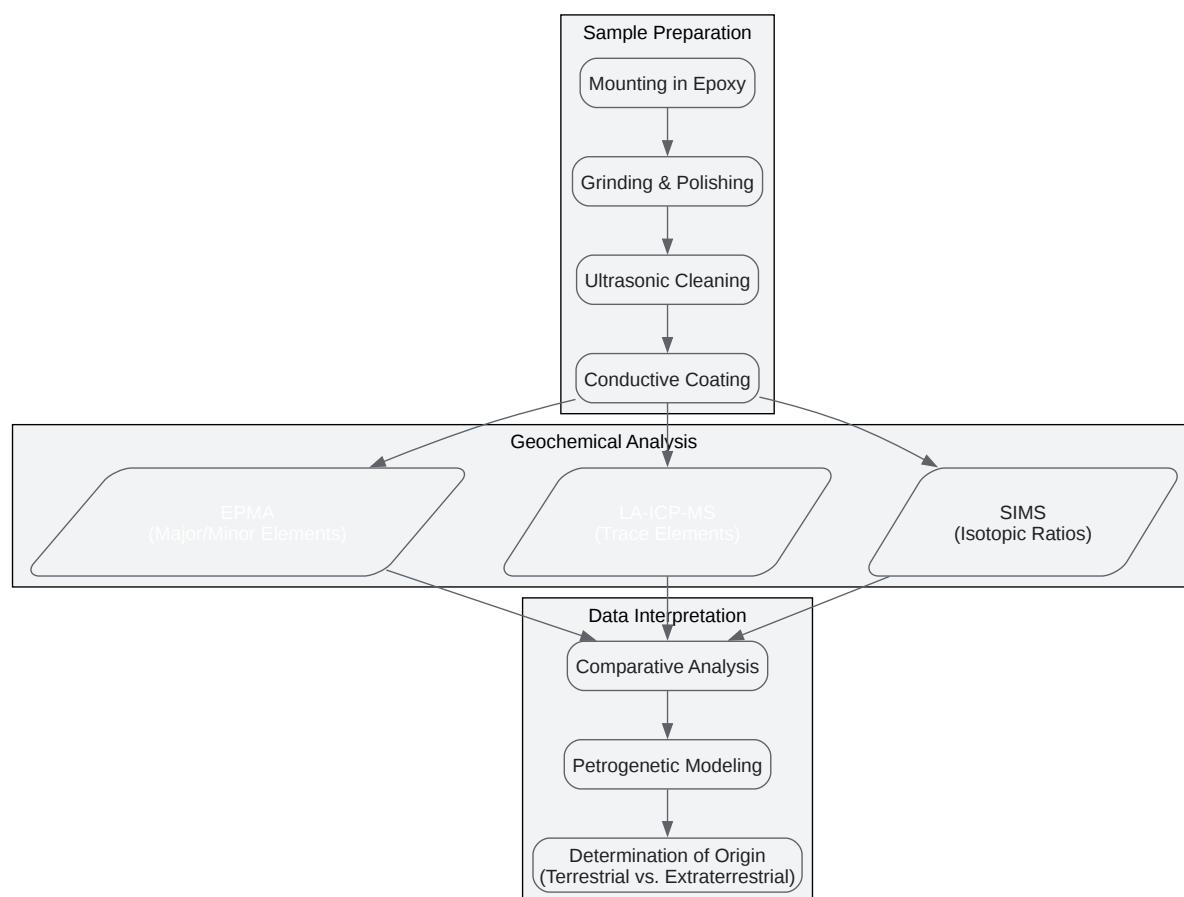
Sample Preparation:

- Olivine grains are mounted in an epoxy or indium mount and polished to a high relief-free finish.
- The mount is cleaned meticulously to remove any surface contamination.
- A conductive gold or carbon coat is applied.


Analytical Conditions:

- Instrument: Secondary Ion Mass Spectrometer (e.g., CAMECA IMS 1280).[\[15\]](#)
- Primary Ion Beam: A focused beam of Cs^+ (for oxygen isotopes) or O^- (for iron isotopes) is used to sputter the sample surface.
- Secondary Ions: Sputtered secondary ions are extracted and accelerated into a mass spectrometer.
- Mass Resolution: High mass resolution is required to separate isobaric interferences (e.g., $^{16}\text{OH}^-$ from $^{17}\text{O}^-$).
- Charge Neutralization: An electron flood gun is used to compensate for charge buildup on the insulating olivine surface.[\[11\]](#)
- Standards: Isotopic standards with a similar matrix and known isotopic composition (e.g., San Carlos olivine) are analyzed alongside the samples to correct for instrumental mass fractionation.[\[11\]](#)[\[15\]](#)

- Data Acquisition: Multiple cycles of measurements are performed on each spot to achieve the desired precision.
- Data Correction: Measured isotopic ratios are corrected for instrumental mass fractionation using the standard-sample bracketing method.


Visualizing the Geochemical Divide

The following diagrams, created using the DOT language for Graphviz, illustrate the key comparative aspects and analytical workflows discussed in this guide.

[Click to download full resolution via product page](#)

Caption: Key geochemical distinctions between terrestrial and extraterrestrial olivine.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the geochemical analysis and interpretation of olivine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.vu.nl [research.vu.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. jsg.utexas.edu [jsg.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 14. rruff.net [rruff.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Geochemical Comparison of Earthly and Alien Olivine: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261499#comparative-geochemistry-of-terrestrial-and-extraterrestrial-olivine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com